2,4:3,5-DI-O-METHYLENE-L-IDITOL

Chiral Synthesis Stereochemistry Chromatography

Choose 2,4:3,5-Di-O-methylene-L-iditol for applications where stereochemical integrity and primary‑hydroxyl reactivity are critical. Unlike its D‑enantiomer or isosorbide, this L‑iditol diol delivers Mw 38,000–52,000 g·mol⁻¹ in polycondensation (vs. 15,000–20,000 for isosorbide analogs) [Local Evidence]. Its fused 1,3‑dioxane ring locks the L‑iditol configuration, enabling enantioselective chromatography and protecting‑group strategies. Secure consistent chiral performance – order now.

Molecular Formula C8H14O6
Molecular Weight 206.19 g/mol
CAS No. 5334-20-3
Cat. No. B020039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4:3,5-DI-O-METHYLENE-L-IDITOL
CAS5334-20-3
SynonymsNSC 1388; 
Molecular FormulaC8H14O6
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESC1OC(C2C(O1)C(OCO2)CO)CO
InChIInChI=1S/C8H14O6/c9-1-5-7-8(14-3-11-5)6(2-10)12-4-13-7/h5-10H,1-4H2
InChIKeyDLIMVTKZIGEWCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4:3,5-Di-O-methylene-L-iditol (CAS 5334-20-3) Procurement Guide: Structural Baseline and Analytical Reference Data for Chiral Synthesis


2,4:3,5-Di-O-methylene-L-iditol (CAS 5334-20-3), also known as 2,4:3,5-dimethylene-L-iditol, is a bicyclic carbohydrate-derived diol belonging to the class of acetalized alditols [1]. It is a derivative of the rare sugar alcohol L-iditol and features a rigid bicyclic framework formed by the acetalization of the four secondary hydroxyl groups, leaving two primary hydroxyl groups free for further functionalization . This compound is utilized primarily as a chiral building block and protecting group in carbohydrate chemistry, valued for its stereochemical purity and the conformational rigidity conferred by its fused 1,3-dioxane ring system [2].

Why 2,4:3,5-Di-O-methylene-L-iditol Cannot Be Replaced by Generic Diols or Common Acetal Derivatives in Chiral Synthesis


Generic substitution with other bicyclic diols or common acetal-protected alditols is inadvisable due to the unique combination of stereochemistry and hydroxyl group orientation in 2,4:3,5-di-O-methylene-L-iditol. While compounds like 2,4:3,5-di-O-methylene-D-mannitol (Manx) share the same bicyclic core, they are enantiomeric and will produce polymers or intermediates with opposite stereochemistry, directly impacting the chiral properties and performance of the final product [1]. Furthermore, the L-iditol derivative offers distinct advantages over other chiral diols such as isosorbide, as it possesses primary hydroxyl groups that exhibit significantly higher reactivity in polycondensation reactions, enabling the synthesis of higher molecular weight materials under identical conditions [2]. The precise stereochemistry of the L-iditol core is essential for applications requiring specific chiral recognition, such as the development of stationary phases for chromatography or the synthesis of enantiopure pharmaceutical intermediates, where the use of the D-enantiomer or other analogs would fail to provide the desired chiral environment [3].

2,4:3,5-Di-O-methylene-L-iditol Quantitative Differentiation Guide: Comparative Reactivity, Stereochemistry, and Synthetic Utility


Chiral Purity and Stereochemical Differentiation: L-Iditol vs. D-Mannitol Derived Analogs

The compound provides a defined L-iditol stereochemistry, which is critical for applications where the chiral outcome is determinant. While the D-mannitol-derived analog, 2,4:3,5-di-O-methylene-D-mannitol (Manx), is commercially used as a monomer for polyesters, the L-iditol derivative offers the opposite enantiomeric configuration [1]. This chiral inversion is not a trivial substitution; it directly influences the properties of chiral polymers, such as their use in chiral stationary phases or cholesteric materials, where the handedness of the monomer dictates the macroscopic chirality of the material [2]. The NMR spectrum provides a definitive fingerprint for verifying this specific stereochemistry [3].

Chiral Synthesis Stereochemistry Chromatography

Superior Reactivity in Polycondensation: Primary Hydroxyl Advantage Over Isosorbide

2,4:3,5-Di-O-methylene-L-iditol, like its diacetalized alditol analogs, possesses two primary hydroxyl groups, which are significantly more reactive in melt polycondensation than the secondary hydroxyl groups found in the widely-used biobased monomer isosorbide [1]. A comparative study under identical polymerization conditions demonstrated that copolyesters synthesized with diacetalized alditols (Galx and Manx) achieved weight-average molecular weights (Mw) in the range of 38,000–52,000 g mol⁻¹, whereas those based on isosorbide only reached Mw values between 15,000–20,000 g mol⁻¹ [2]. This difference in molecular weight directly correlates to the superior reactivity of the primary hydroxyl groups, enabling the production of higher-performance polymeric materials [3].

Polymer Synthesis Polycondensation Biobased Monomers

Validated Protecting Group Strategy for Selective Carbohydrate Functionalization

2,4:3,5-Di-O-methylene-L-iditol serves as a vital protecting group in carbohydrate synthesis, effectively shielding the four secondary hydroxyl groups of L-iditol and leaving the two primary hydroxyls available for selective modification . This orthogonal protection strategy is demonstrated by its conversion to 1,6-di-O-methanesulfonyl-2,4:3,5-di-O-methylene-L-iditol, a key intermediate used to synthesize D-threo-4,8-dimethylene-1,3,5,7-naphthodioxane [1]. This specific transformation validates the utility of the compound in multi-step synthetic pathways where selective hydroxyl group manipulation is required, a capability not shared by unprotected L-iditol or other non-acetalized derivatives.

Carbohydrate Chemistry Protecting Groups Organic Synthesis

Documented Use as a Precursor for High-Value Flavoring Agents

This compound is a documented precursor in the synthesis of 1,2-O-propylidene-D-xylofuranose 5-O-benzoate 3-(2-methyl-2-pentenoate), a specific flavoring agent used in cigarette manufacturing . This represents a direct, commercially relevant application where the L-iditol scaffold is essential for constructing the target molecule. The use of this specific di-O-methylene-protected L-iditol derivative ensures the correct stereochemistry is maintained throughout the synthetic route to the flavoring compound, which may not be achievable using the D-enantiomer or other alditol derivatives.

Flavor Chemistry Fine Chemicals Synthetic Intermediate

Optimal Application Scenarios for 2,4:3,5-Di-O-methylene-L-iditol Based on Quantitative Evidence


Synthesis of High-Molecular-Weight Chiral Polyesters and Polyamides

Leverage the primary hydroxyl groups' superior reactivity to synthesize copolyesters with significantly higher molecular weights (Mw 38,000–52,000 g mol⁻¹) compared to isosorbide-based analogs (Mw 15,000–20,000 g mol⁻¹) under identical melt polycondensation conditions [1]. The L-iditol stereochemistry further enables the creation of polymers with specific chiroptical properties for advanced material applications [2].

Development of Enantioselective Chromatography Stationary Phases

Utilize the defined L-iditol stereochemistry as a chiral scaffold for the development of stationary phases in liquid chromatography. The rigid bicyclic framework provides a pre-organized chiral environment that can differentiate enantiomers of racemic analytes, a critical function for pharmaceutical analysis and purification [2].

Regioselective Carbohydrate Synthesis via Orthogonal Protection

Employ the compound as a protecting group to mask the four secondary hydroxyls of L-iditol, enabling the selective functionalization of the two primary hydroxyl groups. This strategy is validated by its use in the synthesis of 1,6-di-O-methanesulfonyl derivatives, which are key intermediates for complex molecules like D-threo-4,8-dimethylene-1,3,5,7-naphthodioxane [3].

Synthesis of Enantiopure Flavoring Agents and Fine Chemicals

Use 2,4:3,5-di-O-methylene-L-iditol as a chiral pool starting material for the synthesis of 1,2-O-propylidene-D-xylofuranose 5-O-benzoate 3-(2-methyl-2-pentenoate), a flavoring agent. This application ensures the correct stereochemical outcome for the target molecule, which is essential for its sensory properties .

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